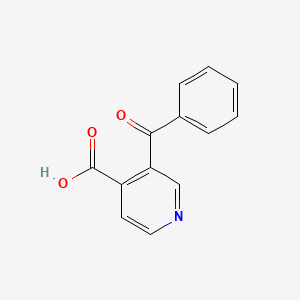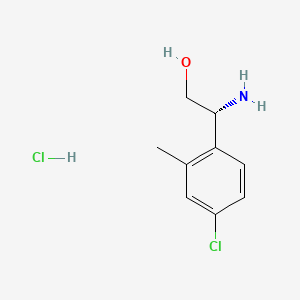
1-Isopropyl-2,4-dimethyl-1H-imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2,4-dimethyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2,4-dimethyl-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of nickel catalysts can yield disubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-2,4-dimethyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of catalysts.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various halides or nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated imidazole derivatives, while substitution reactions can introduce different functional groups onto the imidazole ring.
Applications De Recherche Scientifique
1-Isopropyl-2,4-dimethyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of agrochemicals, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-2,4-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. For instance, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Known for its use in catalysis and materials science.
4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine: Used in pharmaceutical research.
Uniqueness: 1-Isopropyl-2,4-dimethyl-1H-imidazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the isopropyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other imidazole derivatives.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2,5-dimethyl-3-propan-2-ylimidazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-5(2)11-7(4)10-6(3)8(11)9/h5H,9H2,1-4H3 |
Clé InChI |
LDWDNCSOLBJMIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)C)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



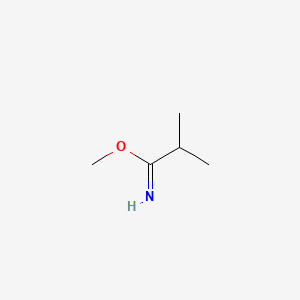
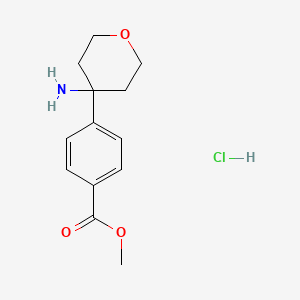


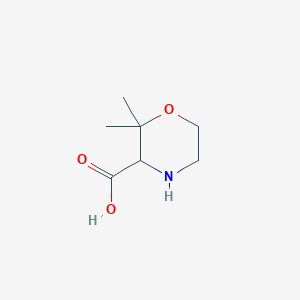
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
